3-Fluoro-7-methylbenz[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-7-methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H13F. It is a derivative of benz[a]anthracene, where a fluorine atom is substituted at the 3rd position and a methyl group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7-methylbenz[a]anthracene typically involves the fluorination of 7-methylbenz[a]anthracene. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-7-methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where the fluorine or methyl groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NFSI for fluorination, FeCl3 as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benz[a]anthracenes depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
3-Fluoro-7-methylbenz[a]anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Medicine: Investigated for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism by which 3-Fluoro-7-methylbenz[a]anthracene exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The presence of the fluorine atom enhances its reactivity and ability to form stable adducts. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methylbenz[a]anthracene: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
9-Fluoro-7-methylbenz[a]anthracene: Similar structure but with the fluorine atom at the 9th position, showing different biological activities.
10-Fluoro-7-methylbenz[a]anthracene: Fluorine at the 10th position, exhibiting higher tumor-initiating activity compared to the parent compound
Uniqueness
3-Fluoro-7-methylbenz[a]anthracene is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The fluorine atom at the 3rd position enhances its ability to form stable DNA adducts, making it a valuable compound for studying mutagenesis and carcinogenesis .
Eigenschaften
CAS-Nummer |
2606-87-3 |
---|---|
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
3-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-5-3-2-4-13(16)11-19-17(12)8-6-14-10-15(20)7-9-18(14)19/h2-11H,1H3 |
InChI-Schlüssel |
XOOBIAYNRGAFGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.